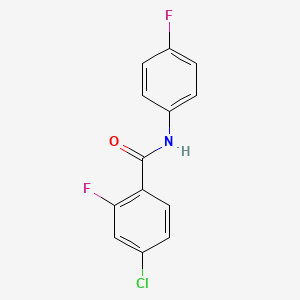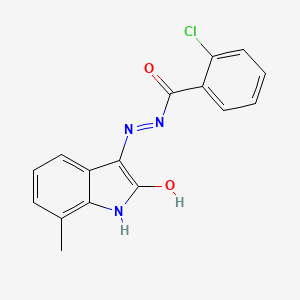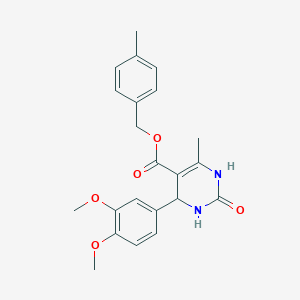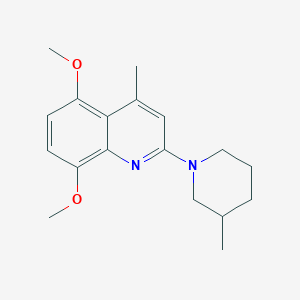
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide, also known as CFN-99554, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds, which have been found to have a variety of biological activities. CFN-99554 has been shown to have potential as a tool compound for studying the role of certain proteins in cellular processes.
Mécanisme D'action
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is believed to inhibit the activity of PARP14 by binding to a specific site on the protein. This binding prevents PARP14 from interacting with other proteins and carrying out its normal functions. By inhibiting PARP14 activity, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may have an impact on various cellular processes that are regulated by this protein.
Biochemical and Physiological Effects:
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PARP14 activity, this compound has been shown to have an impact on the expression of certain genes. Specifically, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to downregulate the expression of genes involved in inflammation and immune response. This suggests that 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may have potential as a therapeutic agent for conditions characterized by excessive inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in lab experiments is that it has been well-characterized in the literature. The synthesis of this compound has been described, and its mechanism of action has been studied in detail. Additionally, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to have a specific target (PARP14), which makes it a useful tool compound for studying the role of this protein in various cellular processes.
One limitation of using 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in lab experiments is that it may have off-target effects. While this compound has been shown to inhibit PARP14 activity, it may also interact with other proteins and have unintended effects. Additionally, the effects of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may vary depending on the cell type or experimental conditions used.
Orientations Futures
There are several future directions for research involving 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide. One area of research could be to further investigate the impact of this compound on the expression of genes involved in inflammation and immune response. Additionally, it may be useful to study the effects of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide in animal models of inflammation and immune-related conditions.
Another future direction for research could be to investigate the potential of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide as a therapeutic agent. This compound has been shown to have potential as a tool compound for studying the role of PARP14 in cellular processes, but it may also have therapeutic potential for conditions characterized by excessive inflammation.
Overall, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide is a promising compound for scientific research. Its well-characterized synthesis and mechanism of action make it a useful tool compound for studying the role of PARP14 in cellular processes. Additionally, its impact on gene expression suggests that it may have potential as a therapeutic agent for conditions characterized by excessive inflammation.
Méthodes De Synthèse
The synthesis of 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been described in the literature. The compound can be prepared by reacting 4-chloro-2-fluoroaniline with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting benzamide can be purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been studied for its potential use in scientific research. One area of research where this compound has been investigated is in the study of the role of certain proteins in cellular processes. Specifically, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide has been shown to inhibit the activity of a protein known as PARP14, which is involved in the regulation of gene expression. By inhibiting PARP14 activity, 4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide may be useful in studying the role of this protein in various cellular processes.
Propriétés
IUPAC Name |
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-8-1-6-11(12(16)7-8)13(18)17-10-4-2-9(15)3-5-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVRZOZZJWCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-fluoro-N-(4-fluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)



![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)

![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)